molecular formula CH6N2O3 B039067 Hydrazine Carbonate CAS No. 112077-84-6

Hydrazine Carbonate

Cat. No.: B039067
CAS No.: 112077-84-6
M. Wt: 94.07 g/mol
InChI Key: PTYMQUSHTAONGW-UHFFFAOYSA-N
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Description

6-Chloropurine riboside is a chemical compound with the molecular formula C10H11ClN4O4. It is a derivative of purine nucleoside, where the purine base is chlorinated at the 6th position. This compound is known for its significant role in biochemical research, particularly in the study of enzyme kinetics and substrate specificity .

Mechanism of Action

Target of Action

Hydrazine Carbonate, also known as “carbonic acid;hydrazine”, primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone . This reaction is a key step in various biochemical pathways and synthetic procedures .

Mode of Action

The mode of action of this compound involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl compound to form a hydrazone, a process similar to imine formation . During this reaction, the weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Biochemical Pathways

The formation of hydrazones by the reaction of hydrazine with carbonyl compounds is a crucial step in several biochemical pathways . This reaction is a variant of the imine-forming reaction . The hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction , which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .

Pharmacokinetics

The fractional availability of hydralazine, for instance, is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . These findings may provide some insight into the ADME properties of this compound.

Result of Action

The result of the action of this compound is the formation of a hydrazone, which can be further converted to an alkane . This transformation is significant in organic synthesis, particularly in the Wolff-Kishner reduction . The reaction product is an alkane, which is formed after the loss of N2 gas and protonation of the hydrazone .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a primitive aquatic environment, hydrazine and its derivatives could have supplied a pathway for chemical evolution and the origin of life . Moreover, the presence of a double-bonded carbon-oxygen carbonyl in the environment can lead to the formation of a safe solid called hydrazone . The liquid hydrazine hydrate is then released by flushing the tank with warm water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine riboside typically involves the chlorination of purine nucleosidesThis involves condensing 6-chloropurine 3’-O-benzoylriboside with benzyl alcohol .

Industrial Production Methods: Industrial production methods for 6-Chloropurine riboside are not extensively documented. the general approach involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine riboside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the purine ring structure.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

6-Chloropurine riboside is widely used in scientific research due to its versatility:

    Chemistry: It is used as a substrate analogue in studies involving enzymes like inosine monophosphate dehydrogenase.

    Biology: It helps in studying the kinetics and substrate specificity of adenosine deaminase.

    Medicine: It is used in the synthesis of nucleoside derivatives with potential therapeutic applications.

    Industry: It is utilized in the production of various biochemical reagents

Comparison with Similar Compounds

    6-Chloropurine: A simpler analogue without the riboside moiety.

    2,6-Dichloropurine riboside: Contains an additional chlorine atom at the 2nd position.

    6-Mercaptopurine riboside: Contains a thiol group instead of a chlorine atom.

Uniqueness: 6-Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a versatile substrate analogue in various biochemical studies. Its chlorinated purine base provides distinct reactivity compared to other nucleoside analogues .

Properties

IUPAC Name

carbonic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYMQUSHTAONGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563096
Record name Carbonic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112077-84-6
Record name Carbonic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine Carbonate
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Hydrazine Carbonate
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Hydrazine Carbonate
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Hydrazine Carbonate
Reactant of Route 6
Hydrazine Carbonate

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